6-Benzyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Description
6-Benzyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C20H19Cl2N3O2S2 and its molecular weight is 468.41. The purity is usually 95%.
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Scientific Research Applications
Antimycobacterial Properties : A study developed tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives and evaluated them for Mycobacterium tuberculosis pantothenate synthetase inhibition. One compound in this series showed significant activity against Mycobacterium tuberculosis with minimal cytotoxicity, suggesting potential as antimycobacterial agents (Samala et al., 2014).
Potential Anti-inflammatory Applications : Research targeting novel molecules for potential anti-inflammatory agents synthesized a related compound, methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate. This effort is part of exploring the anti-inflammatory activity of structurally related molecules (Moloney, 2001).
Antimicrobial Activity : Derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides exhibited significant antimicrobial activity, particularly against Proteus vulgaris and Pseudomonas aeruginosa, surpassing reference drugs in some cases (Kolisnyk et al., 2015).
Synthesis of Novel Compounds : Novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines were synthesized for potential applications in various pharmacological fields. This study highlights the versatile synthetic capabilities of these compound structures (Bakhite et al., 2005).
Biological Activity of Azomethine Derivatives : Azomethine derivatives of a similar compound showed promising cytostatic, antitubercular, and anti-inflammatory activities, indicating their potential in pharmaceutical research (Chiriapkin et al., 2021).
Properties
IUPAC Name |
6-benzyl-2-[(5-chlorothiophene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S2.ClH/c21-16-7-6-14(27-16)19(26)23-20-17(18(22)25)13-8-9-24(11-15(13)28-20)10-12-4-2-1-3-5-12;/h1-7H,8-11H2,(H2,22,25)(H,23,26);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNYHXNKFRPYJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(S3)Cl)C(=O)N)CC4=CC=CC=C4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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